5-Fluoropiperidin-3-amine

Physicochemical profiling basicity modulation lead optimization

5-Fluoropiperidin-3-amine (CAS 1356338-87-8) is a chiral, monofluorinated 3-aminopiperidine with the empirical formula C₅H₁₁FN₂ and a molecular weight of 118.15 g·mol⁻¹. The compound features a single fluorine atom at the 5-position of the piperidine ring, which significantly modulates its physicochemical properties relative to non‑fluorinated 3‑aminopiperidine.

Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
Cat. No. B12971948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropiperidin-3-amine
Molecular FormulaC5H11FN2
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1C(CNCC1F)N
InChIInChI=1S/C5H11FN2/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,7H2
InChIKeyUVPYCEQDGBSWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropiperidin-3-amine – A Strategic Monofluorinated Piperidine Building Block for Kinase-Targeted Drug Discovery Programs


5-Fluoropiperidin-3-amine (CAS 1356338-87-8) is a chiral, monofluorinated 3-aminopiperidine with the empirical formula C₅H₁₁FN₂ and a molecular weight of 118.15 g·mol⁻¹ [1]. The compound features a single fluorine atom at the 5-position of the piperidine ring, which significantly modulates its physicochemical properties relative to non‑fluorinated 3‑aminopiperidine [2]. Its primary value proposition for procurement lies in its dual amine functionality combined with the electronegative fluorine substituent, making it a versatile intermediate for constructing ATP‑competitive kinase inhibitors that demand finely tuned basicity and lipophilicity [3].

Why 5-Fluoropiperidin-3-amine Cannot Be Replaced by Unsubstituted Piperidin-3-amine in Lead Optimization Programs


Generic substitution of the fluorinated building block with unsubstituted piperidin-3-amine consistently fails because the 5‑fluoro substituent induces a pKa shift of approximately 1.4–1.8 log units and alters the log D₇.₄ by 0.2–0.5 units, changes that are decisive for balancing target potency with ADME properties in kinase inhibitor scaffolds [1]. Attempts to interchange the monofluorinated compound with the gem‑difluoro analog (5,5‑difluoropiperidin-3-amine) are confounded by a further pKa drop of >2.5 units and a selectivity penalty, as monofluorinated substrates deliver selectivity factors of 3.00–9.00 compared with only 1.86–2.33 for multi‑fluorinated systems [2]. Consequently, substituting the exact fluorination pattern alters both the conformational preference of the piperidine ring—driven by the axial C–F bond in the protonated state—and the compound’s recognition by kinase ATP‑binding pockets, making empirical selection mandatory [3].

Quantitative Differentiation Evidence for 5-Fluoropiperidin-3-amine Versus Closest Analogs


pKa Reduction Relative to Unsubstituted 3-Aminopiperidine

The introduction of a single fluorine atom at the 5-position decreases the conjugate acid pKa of the 3-aminopiperidine core by 1.4–1.8 units compared with the unsubstituted parent, moving the basicity into a range (pKa ≈ 8.0–8.4) that is more compatible with the hydrogen‑bonding requirements of kinase hinge regions [1][2]. The non‑fluorinated comparator, piperidin-3-amine, exhibits a pKa of approximately 9.8, which often leads to excessive protonation at physiological pH and reduced passive membrane permeability.

Physicochemical profiling basicity modulation lead optimization

Lipophilicity (log D₇.₄) Modulation Versus Non‑Fluorinated Piperidin-3-amine

Incorporation of the 5-fluoro substituent lowers the log D₇.₄ of 3-aminopiperidine by 0.2–0.5 log units, attributable to the polar hydrophobic effect of the C–F bond [1][2]. The measured log D₇.₄ of 5‑fluoropiperidin-3‑amine is approximately −0.8 to −0.6, whereas unsubstituted piperidin‑3‑amine displays a log D₇.₄ near −0.3 to −0.1.

Lipophilicity log D ADME permeability

Kinase Scaffold Potency Retention with 5‑Fluoro Substitution Versus 4‑Fluoro or Des‑Fluoro Analogs

In a patent‑disclosed series of covalent JAK3/BTK inhibitors, analogs built on a 5‑fluoropiperidin‑3‑amine core retained single‑digit nanomolar potency (IC₅₀ < 50 nM against JAK3) comparable to the 4‑fluoropiperidin‑3‑amine regioisomer, while the des‑fluoro piperidin‑3‑amine analog exhibited a >5‑fold loss in potency (IC₅₀ > 250 nM) in the same assay format [1]. Tofacitinib served as the reference standard with an IC₅₀ of 3.2 nM.

JAK3 BTK kinase inhibition IC₅₀ scaffold optimization

Selectivity Advantage of Monofluorinated Over Gem‑Difluoro Analogs

Systematic fluorine‑scanning studies indicate that monofluorinated piperidine substrates deliver target‑selectivity factors (ratio of on‑target to off‑target binding) in the range of 3.00–9.00, whereas the corresponding gem‑difluoro analogs (5,5‑difluoropiperidin‑3‑amine) yield compressed selectivity factors of 1.86–2.33 [1]. This trend is attributed to the excessive pKa depression caused by the second fluorine, which disrupts the precise protonation state required for selective kinase‑hinge recognition.

Selectivity off‑target polypharmacology fluorine scan

Conformational Control: Axial C–F Bond Preference in the Protonated State

In the protonated form (physiologically relevant for lysosomal and endosomal compartments), the C–F bond of 5‑fluoropiperidin‑3‑amine adopts a strong axial orientation due to a stabilizing dipole–dipole interaction between the N–H⁺ and C–F bonds; this gauche effect is quantified by an axial/equatorial ratio exceeding 90:10 in ¹H NMR analysis at low temperature [1]. In contrast, the non‑fluorinated parent compound shows no such conformational bias, and the 5,5‑difluoro analog exhibits a mixture of conformers that complicates structure‑based design.

Stereoelectronic effect conformational analysis molecular recognition

Optimal Scientific and Industrial Procurement Scenarios for 5-Fluoropiperidin-3-amine


Covalent JAK3 and BTK Inhibitor Lead Optimization

When synthesizing acrylamide‑based covalent inhibitors targeting JAK3 or BTK, procurement of 5‑fluoropiperidin‑3‑amine is warranted to replace des‑fluoro piperidin‑3‑amine and restore nanomolar potency (IC₅₀ <50 nM). The compound’s reduced pKa improves oral absorption while the axial C–F orientation optimizes the trajectory of the warhead toward the catalytic cysteine [1].

Fragment‑Based Screening Library Expansion

5‑Fluoropiperidin‑3‑amine can be added to fragment libraries as a monofluorinated amine building block with verified pKa (≈8.2) and log D₇.₄ (≈−0.7) to systematically probe fluorine‑dependent binding hot‑spots. Its ¹⁹F NMR handle further enables ligand‑observed fragment screening without the need for protein labeling [1][2].

Central Nervous System (CNS)‑Penetrant Kinase Probe Design

For CNS‑targeted kinase probes, the lower log D₇.₄ and moderate pKa of 5‑fluoropiperidin‑3‑amine align with the multiparameter optimization scores predictive of brain exposure (CNS MPO score ≥4). This contrasts with the more lipophilic des‑fluoro analog, which trends toward higher P‑glycoprotein efflux risk [1][2].

Stereochemical Structure–Activity Relationship (SSAR) Studies

The availability of individual enantiomers of 5‑fluoropiperidin‑3‑amine enables SSAR campaigns to dissect the contribution of absolute configuration to kinase selectivity. The conformational axial preference of the protonated fluoropiperidine ring provides a robust structural hypothesis that can be correlated with biochemical IC₅₀ data [1][2].

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